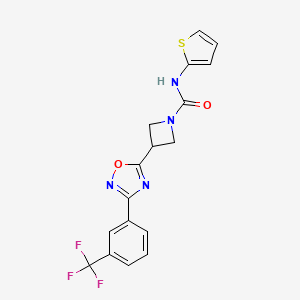![molecular formula C11H13BrFNO B2361980 N-[(2-Bromophenyl)methyl]-4-fluorooxolan-3-amin CAS No. 2201777-20-8](/img/structure/B2361980.png)
N-[(2-Bromophenyl)methyl]-4-fluorooxolan-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine is an organic compound that features a bromophenyl group, a fluorinated oxolane ring, and an amine functional group
Wissenschaftliche Forschungsanwendungen
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties such as conductivity or fluorescence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzyl chloride, is reacted with sodium azide to form 2-bromobenzyl azide.
Cyclization: The azide intermediate undergoes a cyclization reaction with 4-fluorobutanol in the presence of a base such as sodium hydride to form the oxolane ring.
Reduction: The azide group is reduced to an amine using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Wirkmechanismus
The mechanism of action of N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-bromophenyl)methyl]-4-fluoro-3-methoxybenzamide
- N-[(2-bromophenyl)methyl]-4-fluoro-3-methoxybenzene
Uniqueness
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds that may lack the oxolane ring or have different substituents.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-9-4-2-1-3-8(9)5-14-11-7-15-6-10(11)13/h1-4,10-11,14H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKADZWJLTLQHIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NCC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
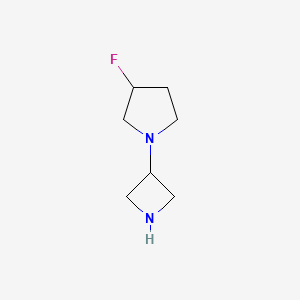

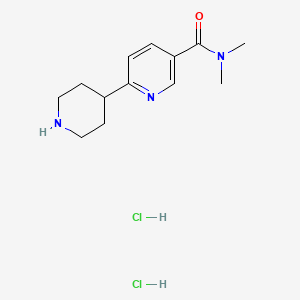
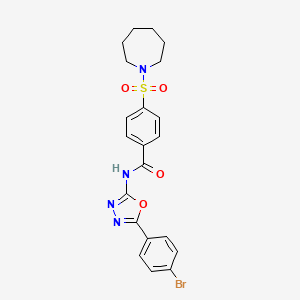
![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)
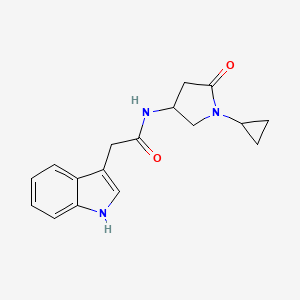
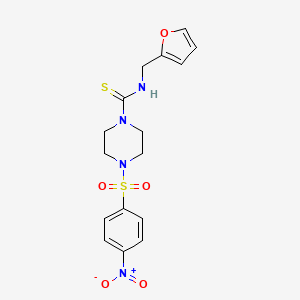
![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)
![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)
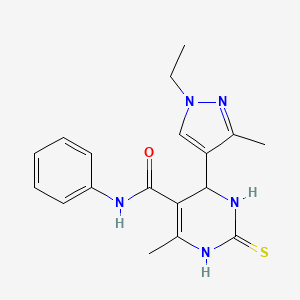
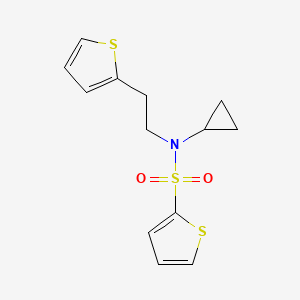
![N-(1-cyanocycloheptyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2361916.png)
![4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2361917.png)
